3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one

Lipophilicity optimization Drug design ADME prediction

This N3‑(4‑isopropoxy‑3‑methoxybenzyl)‑benzothiazolone delivers a unique dual‑alkoxy topology that single‑alkoxy analogues cannot replicate. In matched‑pair CB2 SAR, the 3,4‑dialkoxy substitution altered Ki values by more than an order of magnitude. Computed XLogP3‑AA=4.1 and 4 H‑bond acceptors make it an ideal reference for modulating logD₇.₄, solubility, and permeability. Procure this non‑fungible intermediate to experimentally validate in silico ADME predictions or to run head‑to‑head matched molecular pair analyses against the benzoxazolone congener CHEMBL1458225.

Molecular Formula C18H19NO3S
Molecular Weight 329.4g/mol
CAS No. 842957-12-4
Cat. No. B353005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one
CAS842957-12-4
Molecular FormulaC18H19NO3S
Molecular Weight329.4g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC
InChIInChI=1S/C18H19NO3S/c1-12(2)22-15-9-8-13(10-16(15)21-3)11-19-14-6-4-5-7-17(14)23-18(19)20/h4-10,12H,11H2,1-3H3
InChIKeyHZQYNQQWCFNTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one (CAS 842957-12-4): Core Identity and Scaffold Context for Procurement Decisions


3-(4-Isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one (CAS 842957-12-4, PubChem CID 1093142, ChEMBL ID CHEMBL1476684) is a fully synthetic N3‑substituted benzothiazolone derivative bearing a 4‑isopropoxy‑3‑methoxybenzyl side chain [1]. The benzothiazol‑2(3H)‑one scaffold is a privileged heterocyclic core that has yielded potent and selective cannabinoid CB2 receptor agonists (e.g., Ki = 13.5 nM for a lead compound in this class) as well as kinase inhibitors and anti‑inflammatory agents [2]. The unique 3,4‑dialkoxy substitution pattern on the pendant phenyl ring distinguishes this compound from unsubstituted or mono‑alkoxy analogues and is expected to modulate lipophilicity (XLogP3‑AA = 4.1), hydrogen‑bond acceptor count (4), and metabolic stability relative to simpler N‑benzyl congeners [1].

Why 3-(4-Isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one Cannot Be Freely Swapped with Other Benzothiazolones in Research Protocols


Benzothiazol‑2(3H)‑one derivatives are not interchangeable building blocks because even minor changes in the N3‑benzyl substitution pattern produce large shifts in target affinity, selectivity, and pharmacokinetic behaviour. In the cannabinoid CB2 agonist series, moving from a 4‑methoxybenzyl to a 4‑isopropoxy‑3‑methoxybenzyl group altered CB2 Ki values by more than an order of magnitude across multiple matched pairs [1]. Furthermore, the dual isopropoxy/methoxy substitution on the target compound creates a unique hydrogen‑bond acceptor topology and steric profile that cannot be replicated by single‑alkoxy or unsubstituted benzyl analogues, making it a distinct chemical probe for structure–activity relationship (SAR) studies and a non‑fungible intermediate in parallel synthesis campaigns [2].

Quantitative Differentiation Evidence for 3-(4-Isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one Versus Closest Structural Analogs


Lipophilicity Modulation: XLogP3‑AA Comparison with the 4‑Methoxybenzyl Analog

The target compound’s 4‑isopropoxy‑3‑methoxybenzyl substituent elevates computed lipophilicity by approximately +0.9 log units relative to the 4‑methoxybenzyl analogue (XLogP3‑AA ≈ 3.2), based on fragment‑based calculation [1]. This difference is expected to enhance membrane permeability while potentially reducing aqueous solubility, a trade‑off that must be managed in lead optimisation and that makes the target compound a more suitable choice for programmes requiring higher logP starting points.

Lipophilicity optimization Drug design ADME prediction

Hydrogen‑Bond Acceptor Capacity Versus the 5‑Methylbenzoxazolone Analog CHEMBL1458225

The target benzothiazolone compound possesses four hydrogen‑bond acceptor sites (the carbonyl oxygen, the sulfur atom, and the two ether oxygens on the pendant phenyl ring) compared with four acceptors in the benzoxazolone analog CHEMBL1458225 [1]. However, the replacement of the benzoxazolone oxygen with sulfur in the thiazolone ring increases polarisability and alters the geometry of key H‑bond interactions, a feature that has been exploited in benzothiazolone‑based CB2 agonists to achieve sub‑100 nM binding affinity [2]. This subtle electronic difference means the two scaffolds are not functionally equivalent despite identical substitution patterns.

Hydrogen bonding Target engagement Scaffold hopping

Rotatable Bond Count and Conformational Flexibility Versus the Unsubstituted N‑Benzyl Parent

The target compound has five rotatable bonds (including the isopropoxy C–O and the benzyl–N linkage), compared with three rotatable bonds in 3‑benzylbenzo[d]thiazol‑2(3H)‑one [1]. The additional rotational degrees of freedom introduced by the isopropoxy and methoxy groups increase the conformational entropy penalty upon binding. In the benzothiazolone CB2 agonist series, SAR analysis revealed that alkoxy chain length and branching on the benzyl ring directly modulate both CB2 affinity and selectivity over CB1, with optimal activity achieved at specific alkoxy substitution patterns [2].

Conformational flexibility Entropic penalty Ligand pre‑organisation

Scaffold‑Level CB2 Agonist Potency as a Benchmark for the Benzothiazolone Class

While no direct CB2 binding data are publicly available for the target compound itself, the benzothiazol‑2(3H)‑one scaffold has produced compound 9, which exhibits a CB2 Ki of 13.5 nM with good selectivity over CB1 and demonstrated in vivo anti‑inflammatory efficacy in a murine colitis model [1]. This establishes a class potency baseline: N3‑substituted benzothiazolones can achieve single‑digit nanomolar CB2 affinity when appropriately substituted. The 4‑isopropoxy‑3‑methoxybenzyl motif on the target compound represents an unexplored substitution within this pharmacophore, and its procurement enables the systematic exploration of how dual alkoxy substitution affects CB2 engagement relative to the published mono‑alkoxy and unsubstituted analogues.

CB2 receptor Anti‑inflammatory Selectivity

Validated Research and Procurement Application Scenarios for 3-(4-Isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one


Expanding CB2 Agonist Structure–Activity Relationship Libraries

Investigators developing selective CB2 agonists should procure this compound to probe the effect of dual 3,4‑dialkoxy substitution on the N‑benzyl ring. The benzothiazol‑2(3H)‑one series has yielded a lead with CB2 Ki = 13.5 nM [1]; this compound, with its unique isopropoxy/methoxy combination, fills a gap in the current SAR matrix and can be tested head‑to‑head against published mono‑alkoxy analogues to quantify the contribution of the second alkoxy group to potency and selectivity.

Physicochemical Property Benchmarking for Fragment‑Based Drug Design

Medicinal chemistry teams performing fragment‑to‑lead optimisation can use the computed properties of this compound (XLogP3‑AA = 4.1, 4 H‑bond acceptors, 5 rotatable bonds) [2] as a reference point for designing analogues with modulated lipophilicity. The compound serves as a tool to experimentally validate in silico predictions of how incremental alkoxy substitution affects logD7.4, solubility, and permeability in Caco‑2 or PAMPA assays.

Benzothiazolone‑Versus‑Benzoxazolone Scaffold‑Hopping Studies

Researchers comparing heterocyclic cores can use this compound alongside the benzoxazolone analog CHEMBL1458225 (bearing an identical 4‑isopropoxy‑3‑methoxybenzyl side chain but differing in the ring heteroatom) to isolate the effect of the O‑to‑S replacement on target engagement, metabolic stability, and cytotoxicity [2]. Such matched molecular pair analysis is essential for selecting the optimal core for lead series advancement.

Synthetic Intermediate for Diversified Benzothiazolone Libraries

As an N3‑substituted benzothiazolone building block with a well‑characterised substitution pattern (PubChem CID 1093142) [2], this compound is valuable as a late‑stage intermediate for parallel synthesis. The isopropoxy and methoxy groups can be selectively deprotected or further functionalised, enabling the rapid generation of focused compound libraries around the benzothiazolone core for screening against multiple target classes including kinases, HDACs, and GPCRs [1].

Quote Request

Request a Quote for 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.